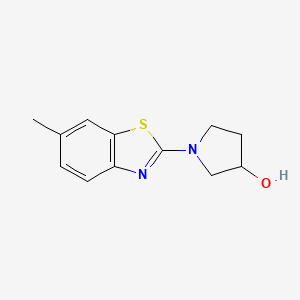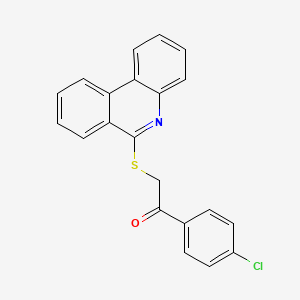![molecular formula C12H19N5O4S B12267955 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12267955.png)
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine est un composé organique synthétique reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle triazine substitué par une portion pipérazine, qui est modifiée par un groupe cyclopropanesulfonyle. La présence de groupes méthoxy sur le cycle triazine ajoute à sa polyvalence chimique.
Méthodes De Préparation
La synthèse du 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine implique généralement plusieurs étapes, commençant par la préparation du dérivé pipérazine. Une méthode courante comprend la réaction de la 4-(cyclopropanesulfonyl)pipérazine avec la 2,4,6-trichloro-1,3,5-triazine dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour faciliter la réaction de substitution. Le produit résultant est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne.
Analyse Des Réactions Chimiques
Le 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés sulfone.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de dérivés amine.
Substitution : Les groupes méthoxy sur le cycle triazine peuvent être substitués par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Les réactifs et les conditions courants pour ces réactions comprennent des solvants organiques, des bases et des catalyseurs pour améliorer l’efficacité de la réaction. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine a trouvé des applications dans divers domaines de recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes, en particulier en chimie médicinale pour le développement de médicaments.
Biologie : La structure unique du composé lui permet d’interagir avec des cibles biologiques, ce qui en fait un outil précieux dans les études biochimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le développement de nouveaux médicaments pour traiter diverses maladies.
Industrie : Les propriétés chimiques du composé le rendent adapté à une utilisation dans des procédés industriels, tels que la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine implique son interaction avec des cibles moléculaires spécifiques. La portion pipérazine peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Le groupe cyclopropanesulfonyle peut améliorer l’affinité de liaison et la spécificité du composé. Le cycle triazine peut participer à diverses interactions chimiques, contribuant à l’activité biologique globale du composé. Les voies et les cibles exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Le 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine peut être comparé à d’autres composés similaires, tels que :
2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]éthan-1-ol : Ce composé présente une portion pipérazine similaire mais n’a pas le cycle triazine, ce qui entraîne des propriétés chimiques et biologiques différentes.
2-(4-Phénylpipérazin-1-yl)pyrimidine-5-carboxamide : Ce composé a une portion pipérazine et un cycle pyrimidine, offrant des interactions et des applications différentes par rapport au dérivé triazine.
Le caractère unique du 2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4,6-diméthoxy-1,3,5-triazine réside dans sa combinaison de groupes fonctionnels, qui offre une plate-forme polyvalente pour diverses applications chimiques et biologiques.
Propriétés
Formule moléculaire |
C12H19N5O4S |
|---|---|
Poids moléculaire |
329.38 g/mol |
Nom IUPAC |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C12H19N5O4S/c1-20-11-13-10(14-12(15-11)21-2)16-5-7-17(8-6-16)22(18,19)9-3-4-9/h9H,3-8H2,1-2H3 |
Clé InChI |
MBSANNYQHVSIJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267873.png)
![4-bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12267876.png)
![2-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267879.png)
![2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267883.png)
![N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12267890.png)
![4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267891.png)
![5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12267895.png)
![2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12267896.png)
![3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine](/img/structure/B12267902.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B12267906.png)
![1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12267908.png)


![N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12267940.png)
